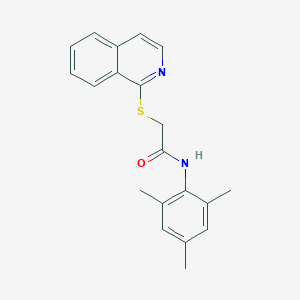
2-(1-isoquinolylsulfanyl)-N~1~-mesitylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-isoquinolylsulfanyl)-N~1~-mesitylacetamide, commonly known as ISO-1, is a small molecule inhibitor that has shown potential in various scientific research applications. It was first synthesized in 2005 by researchers at the University of Michigan and has since been extensively studied for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of ISO-1 involves the inhibition of MIF through the covalent modification of a specific cysteine residue in the active site of the protein. This modification leads to a reduction in the pro-inflammatory activity of MIF and a subsequent decrease in inflammation.
Biochemical and Physiological Effects:
ISO-1 has been shown to have various biochemical and physiological effects, including the inhibition of MIF activity, a reduction in inflammation, and an improvement in insulin sensitivity. It has also been shown to have potential in the treatment of cancer, as it can inhibit the growth and metastasis of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ISO-1 is its specificity for MIF, which allows for targeted inhibition of this pro-inflammatory cytokine. However, one limitation of ISO-1 is its relatively short half-life, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for the use of ISO-1 in scientific research. One area of interest is the development of more potent and selective inhibitors of MIF that can be used in the treatment of inflammatory diseases. Another potential direction is the investigation of ISO-1's effects on other pro-inflammatory cytokines and their associated diseases. Additionally, the development of new methods for delivering ISO-1 to target tissues could expand its potential applications in various fields of research.
Synthesemethoden
The synthesis of ISO-1 involves a multi-step process that begins with the reaction of mesitylene with chloroacetyl chloride to form mesityl chloride. This is followed by the reaction of mesityl chloride with thioacetamide to form 2-(mesitylsulfanyl)acetamide. Finally, the reaction of 2-(mesitylsulfanyl)acetamide with isoquinoline in the presence of a base yields ISO-1.
Wissenschaftliche Forschungsanwendungen
ISO-1 has been extensively studied for its potential in various scientific research applications. One of the most promising areas of research is its use as an inhibitor of macrophage migration inhibitory factor (MIF). MIF is a pro-inflammatory cytokine that has been implicated in various inflammatory diseases, including rheumatoid arthritis, sepsis, and cancer. ISO-1 has been shown to inhibit the activity of MIF, leading to a reduction in inflammation and disease severity.
Eigenschaften
Molekularformel |
C20H20N2OS |
|---|---|
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
2-isoquinolin-1-ylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C20H20N2OS/c1-13-10-14(2)19(15(3)11-13)22-18(23)12-24-20-17-7-5-4-6-16(17)8-9-21-20/h4-11H,12H2,1-3H3,(H,22,23) |
InChI-Schlüssel |
PONMRUPIMUZUTI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CC3=CC=CC=C32)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CC3=CC=CC=C32)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol](/img/structure/B263180.png)
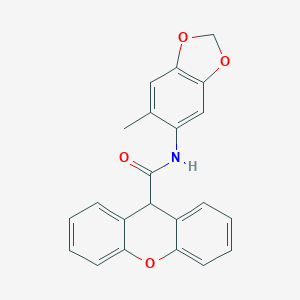
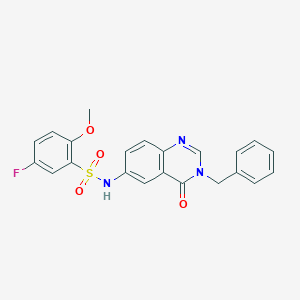
![N~2~-(4-{[4-(dimethylamino)benzoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B263184.png)
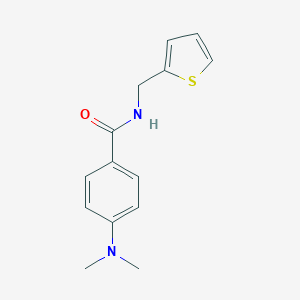
![4-(dimethylamino)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]benzamide](/img/structure/B263186.png)
![N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263194.png)
![N-(4-{[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263195.png)
![4,7-dimethoxy-2-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B263199.png)
![1,3-bis{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B263200.png)
![1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide](/img/structure/B263203.png)
![2-amino-5-oxo-4,6-diphenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B263205.png)
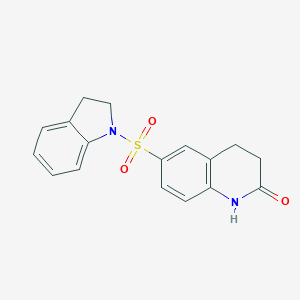
![1-{3-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl}-1H-tetrazole](/img/structure/B263207.png)